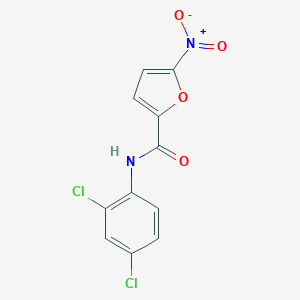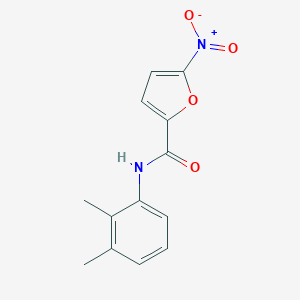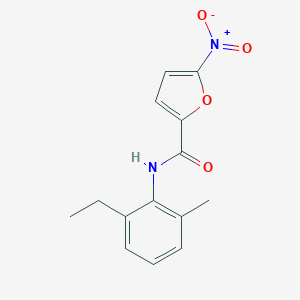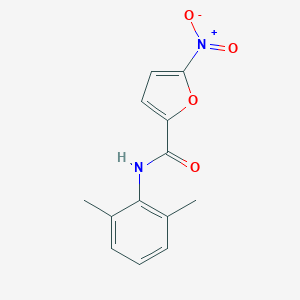![molecular formula C20H20ClN3O3 B251985 N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251985.png)
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide, also known as JNJ-7777120, is a small molecule inhibitor that has been widely studied for its potential therapeutic applications. This compound has shown promising results in various preclinical studies, making it a topic of interest for researchers in the field of drug discovery.
作用機序
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide acts as a selective antagonist of CXCR3, inhibiting the activity of this receptor by binding to its active site. This leads to the inhibition of downstream signaling pathways, resulting in the suppression of cellular processes such as chemotaxis and inflammation.
Biochemical and Physiological Effects:
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been shown to have several biochemical and physiological effects in preclinical studies. This compound has been shown to inhibit the migration of immune cells, such as T cells and natural killer cells, to sites of inflammation. Additionally, N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo.
実験室実験の利点と制限
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has several advantages for use in lab experiments. This compound is relatively easy to synthesize and has been extensively studied, making it a well-characterized compound. Additionally, the selective inhibition of CXCR3 by N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide allows for the investigation of specific cellular processes that are regulated by this receptor.
However, there are also limitations to the use of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide in lab experiments. This compound has limited solubility in aqueous solutions, which can make it difficult to use in certain experimental setups. Additionally, the use of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide in vivo may be limited by its potential toxicity and off-target effects.
将来の方向性
There are several future directions for the research on N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide. One potential application for this compound is in the development of novel anti-inflammatory and anti-cancer therapies. Additionally, further studies are needed to investigate the potential off-target effects and toxicity of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide. Finally, the development of more potent and selective CXCR3 inhibitors may lead to the discovery of novel therapeutic targets for various diseases.
合成法
The synthesis of N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide involves several steps, starting with the reaction of 4-chlorophenol with acetyl chloride to form 4-chloroacetophenone. This intermediate is then reacted with 3-aminopropylamine to form 3-{[(4-chlorophenyl)acetyl]amino}propylamine. The final step involves the reaction of this intermediate with indole-2-carboxylic acid to form N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide.
科学的研究の応用
N-(3-{[(4-chlorophenoxy)acetyl]amino}propyl)-1H-indole-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and cancer. In preclinical studies, this compound has been shown to inhibit the activity of the G protein-coupled receptor CXCR3, which is involved in numerous cellular processes such as chemotaxis, cell proliferation, and apoptosis.
特性
分子式 |
C20H20ClN3O3 |
|---|---|
分子量 |
385.8 g/mol |
IUPAC名 |
N-[3-[[2-(4-chlorophenoxy)acetyl]amino]propyl]-1H-indole-2-carboxamide |
InChI |
InChI=1S/C20H20ClN3O3/c21-15-6-8-16(9-7-15)27-13-19(25)22-10-3-11-23-20(26)18-12-14-4-1-2-5-17(14)24-18/h1-2,4-9,12,24H,3,10-11,13H2,(H,22,25)(H,23,26) |
InChIキー |
KIKWZDNMIMPIMU-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
正規SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCCNC(=O)COC3=CC=C(C=C3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-phenylacetamide](/img/structure/B251907.png)
![3-butoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B251909.png)


![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-4-fluorobenzamide](/img/structure/B251921.png)

![N-{3-[(diphenylacetyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251979.png)
![N-(3-{[(3,4-dimethylphenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251981.png)
![N-(3-{[(2-chlorophenyl)carbonyl]amino}propyl)-1H-indole-2-carboxamide](/img/structure/B251983.png)
![N-{3-[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]propyl}-1H-indole-2-carboxamide](/img/structure/B251986.png)